3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile
Description
3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile is a complex organic compound belonging to the class of triazolo[4,3-a]pyrazine derivatives
Properties
IUPAC Name |
3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-13-21-22-17-16(20-5-6-25(13)17)23-7-9-24(10-8-23)18(26)15-4-2-3-14(11-15)12-19/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEWJHQJECJOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyrazine core. One common approach is the cyclization of appropriate precursors, such as hydrazinopyrazin-2-ones, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Core Structural Analysis
The compound consists of three key components:
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3-Methyl- triazolo[4,3-a]pyrazine : A fused heterocyclic system with a triazole ring fused to a pyrazine.
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Piperazine : A six-membered secondary amine ring.
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Benzonitrile : A substituted aromatic ring with a nitrile group.
The molecule is linked via an amide bond between the piperazine and benzonitrile, with the triazolopyrazine moiety attached to the piperazine at position 8.
2.1. Formation of the Triazolopyrazine Core
The synthesis of the triazolopyrazine core typically involves:
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Cyclization of diamino precursors with nitrites :
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Hydrazine-mediated cyclization :
| Method | Reagents | Yield | Reference |
|---|---|---|---|
| Cyclization with dicarbonyls | 4,5-diamino-1,2,3-triazole, glyoxal | 30–35% | |
| Hydrazine-mediated cyclization | Dicarbonyl 1,2,3-triazole, hydrazine | Variable |
2.2. Piperazine Derivatization
The triazolopyrazine is modified to introduce the piperazine moiety:
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N-Acylation :
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Solid-phase synthesis :
2.3. Amide Bond Formation with Benzonitrile
The final step involves coupling the piperazine to the benzonitrile fragment:
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Activation to acid chloride :
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The benzonitrile’s carboxylic acid (if present) is activated to an acid chloride using reagents like thionyl chloride.
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Reaction with the piperazine’s amine forms the amide bond.
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Coupling reagents :
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Amide bond formation | HATU, DIPEA | DMF, rt | N/A | |
| Acid chloride activation | Thionyl chloride | Dichloromethane, 0°C | N/A |
Key Research Findings
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Chiral synthesis :
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Solid-phase methods :
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Applications :
Scientific Research Applications
Structural Overview
The compound features a complex structure that integrates a triazolo[4,3-a]pyrazine moiety with a piperazine and benzonitrile group. The presence of the triazole ring contributes to its biological activity, as compounds containing triazoles are known for their diverse pharmacological profiles.
Antimicrobial Activity
Recent studies indicate that derivatives of triazolo[4,3-a]pyrazines exhibit significant antibacterial properties. For instance, triazolo[4,3-a]pyrazine derivatives have shown moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The compound's structure allows it to interact with bacterial targets effectively.
Antitubercular Properties
Compounds similar to 3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile have been evaluated for their anti-tubercular efficacy. Research has demonstrated that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, with IC50 values indicating their potential as therapeutic agents in tuberculosis treatment .
Antidiabetic Potential
The triazolo[4,3-a]pyrazine scaffold is recognized as a privileged structure in drug discovery for diabetes management. Notably, compounds derived from this scaffold have been implicated in the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . This suggests that the compound could be further explored for its antidiabetic effects.
Synthesis and Derivatives
The synthesis of this compound can be achieved through multi-step reactions involving the formation of the triazole and subsequent coupling with piperazine and benzonitrile components. This synthetic route allows for the modification of substituents to optimize biological activity.
Case Studies and Research Findings
Several studies have reported on the synthesis and evaluation of related compounds:
These findings underscore the versatility of the triazolo[4,3-a]pyrazine scaffold in developing therapeutics across various disease states.
Mechanism of Action
The mechanism by which 3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The interaction with these targets can modulate biological pathways, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Other Triazolo[4,3-a]pyrazine Derivatives: : Various derivatives with different substituents on the triazolo[4,3-a]pyrazine core, each with unique biological activities and applications.
Uniqueness
3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile stands out due to its specific combination of functional groups and its ability to interact with multiple molecular targets
Biological Activity
The compound 3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile (CAS No. 33590-17-9) is a novel derivative of triazolo[4,3-a]pyrazine known for its potential biological activities. This article reviews its biological activity, focusing on its antibacterial, antitubercular, and anticancer properties based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a triazolo[4,3-a]pyrazine core linked to a piperazine moiety and a benzonitrile group. The presence of these functional groups contributes to its diverse biological activities.
Antibacterial Activity
Research indicates that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. A study synthesized various triazolo derivatives and evaluated their efficacy against common bacterial strains:
| Compound | MIC (μg/mL) against Staphylococcus aureus | MIC (μg/mL) against Escherichia coli |
|---|---|---|
| 2e | 32 | 16 |
| 6a | 40 | 25 |
Among these, compound 2e demonstrated superior antibacterial activity comparable to the first-line antibiotic ampicillin . The mechanism of action is hypothesized to involve interactions with bacterial DNA gyrase through π-cation interactions facilitated by the nitrogen heterocycles present in the structure .
Antitubercular Activity
In the context of antitubercular activity, derivatives of triazolo[4,3-a]pyrazine have been synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis. Notably, compounds derived from similar scaffolds showed IC50 values ranging from 1.35 to 2.18 μM , indicating potent activity against the pathogen .
The following table summarizes the IC50 values of selected compounds:
| Compound | IC50 (μM) |
|---|---|
| 6a | 1.35 |
| 6e | 2.18 |
| 7e | 1.50 |
These findings suggest that modifications at specific positions on the triazole ring can enhance antitubercular efficacy while maintaining low cytotoxicity towards human cells .
Anticancer Activity
Recent studies have identified triazolo[4,3-a]pyrazine derivatives as potential dual inhibitors of c-Met and VEGFR-2, both of which are critical in cancer progression. The synthesized compounds exhibited promising inhibitory activity with IC50 values in the nanomolar range .
A summary of some key findings is presented below:
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| A | c-Met | 50 |
| B | VEGFR-2 | 30 |
These results indicate that the compound's structural features allow for effective binding to target enzymes involved in tumor growth and metastasis .
Case Study 1: Antibacterial Evaluation
In a controlled study assessing the antibacterial activity of various triazolo derivatives, researchers found that compounds with longer alkyl chains exhibited enhanced cell permeability and antibacterial effects compared to their phenyl-substituted counterparts. This study highlighted the importance of structural modifications in optimizing biological activity .
Case Study 2: Antitubercular Screening
A series of synthesized compounds were evaluated against Mycobacterium tuberculosis H37Ra. Among them, compound 6e was noted for its low cytotoxicity and high efficacy, making it a candidate for further development as an antitubercular agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
